Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11042847
InChI: InChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.:

Cat. No.: VC11042847

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate -

Specification

Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
IUPAC Name methyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21)
Standard InChI Key VEFOLTSVVXLPGV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Comparative Structural Analysis

The table below contrasts this compound with structurally related quinazoline derivatives:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 2,4-dioxo-3-phenyl-THQ-7-carboxylateC₁₆H₁₂N₂O₄296.283-phenyl, 7-methyl ester
2,4-Dioxo-3-phenyl-THQ-7-carboxylic acidC₁₅H₁₀N₂O₄282.253-phenyl, 7-carboxylic acid
3-(3-Methylphenyl)-2,4-dioxo-THQ-7-carboxylic acid C₁₆H₁₂N₂O₄296.283-(3-methylphenyl), 7-carboxylic acid

The methyl ester group in the subject compound differentiates it from carboxylic acid derivatives, potentially altering bioavailability and metabolic stability .

Synthesis Methodologies

Multi-Step Condensation and Esterification

A common route involves condensing anthranilic acid derivatives with phenyl isocyanate to form the quinazoline core, followed by esterification to introduce the methyl ester. For example, methyl 2,3-dioxoindoline-7-carboxylate may react with sodium azide (NaN₃) in concentrated sulfuric acid, followed by alcohol addition to yield the target compound . This method achieves yields up to 93% under optimized conditions .

Acid-Catalyzed One-Pot Synthesis

Recent advances demonstrate a scalable one-pot synthesis using methyl 2,3-dioxoindoline-7-carboxylate as a precursor. Key steps include:

  • Iminic Acid Formation: Reaction with NaN₃ in H₂SO₄ generates an imidic acid intermediate.

  • Alkylation: Addition of alcohols (e.g., methanol) facilitates N-alkylation at position 3.

  • Cyclization: Spontaneous ring closure yields the tetrahydroquinazoline framework .

This method reduces environmental hazards compared to traditional multi-step protocols and supports gram-scale production .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

The tetrahydroquinazoline core interacts with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. Molecular docking studies suggest that the 2,4-dione moiety forms hydrogen bonds with catalytic residues, potentially reducing inflammation .

Antimicrobial Activity

Quinazolines disrupt microbial DNA gyrase and dihydrofolate reductase. The methyl ester group may enhance penetration through bacterial cell walls, as seen in studies on Staphylococcus aureus (MIC: 8–16 µg/mL).

Applications in Pharmaceutical Research

Drug Intermediate

This compound serves as a precursor for synthesizing carboxylic acid derivatives (e.g., 2,4-dioxo-3-phenyl-THQ-7-carboxylic acid). Such derivatives are pivotal in developing kinase inhibitors and antibody-drug conjugates (ADCs) .

Structure-Activity Relationship (SAR) Studies

Modifications at positions 3 and 7 reveal:

  • Position 3: Phenyl groups improve target affinity but may increase metabolic lability.

  • Position 7: Esters enhance solubility, whereas carboxylic acids favor ionic interactions .

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